molecular formula C17H25F3N4O5S B13568137 Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate

Cat. No.: B13568137
M. Wt: 454.5 g/mol
InChI Key: ZVKMSGIKRWFMLC-UHFFFAOYSA-N
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Description

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate is a complex organic compound with a molecular weight of 425.43 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a trifluoromethanesulfonyloxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with 4-(trifluoromethanesulfonyloxy)pyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The piperidine and pyrimidine rings may interact with biological targets, potentially inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar compounds include:

These compounds highlight the versatility of the piperidine and pyrimidine rings in various chemical and biological applications.

Properties

Molecular Formula

C17H25F3N4O5S

Molecular Weight

454.5 g/mol

IUPAC Name

tert-butyl 4-[[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25F3N4O5S/c1-16(2,3)28-15(25)24-9-6-12(7-10-24)11-23(4)14-21-8-5-13(22-14)29-30(26,27)17(18,19)20/h5,8,12H,6-7,9-11H2,1-4H3

InChI Key

ZVKMSGIKRWFMLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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